molecular formula C10H11NO4 B1331739 2-(3-Nitrophenyl)-1,3-dioxane CAS No. 5663-26-3

2-(3-Nitrophenyl)-1,3-dioxane

Cat. No. B1331739
CAS RN: 5663-26-3
M. Wt: 209.2 g/mol
InChI Key: VQZDEWTWLOZYBX-UHFFFAOYSA-N
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Description

The compound "2-(3-Nitrophenyl)-1,3-dioxane" is a chemical species that belongs to the class of organic compounds known as 1,3-dioxanes. These compounds are characterized by a six-membered cyclic ether with two oxygen atoms at positions 1 and 3 of the ring. The presence of the nitrophenyl group at the 2-position indicates that this compound is a derivative of 1,3-dioxane with a nitro-substituted phenyl ring attached to it.

Synthesis Analysis

The synthesis of 1,3-dioxane derivatives often involves the reaction of 2-nitro-1,3-propanediol derivatives with various reagents. For instance, the reaction with polyphosphoric acid (PPA) at elevated temperatures can yield 1,3-dioxane derivatives, as demonstrated in the synthesis of 5-nitro-1,3-dioxanes . Additionally, the synthesis of 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane involves single-crystal X-ray diffraction, indicating a precise method for determining the structure of such compounds .

Molecular Structure Analysis

The molecular structure of 1,3-dioxane derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the X-ray crystal structure of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, a related compound, reveals a nearly planar heterocyclic ring, which suggests that similar planarity might be observed in the 1,3-dioxane ring of the compound . Furthermore, the use of 2D-NMR (NOESY) has been employed to determine the configurations of diastereoselective 1,3-dioxane derivatives .

Chemical Reactions Analysis

The 1,3-dioxane derivatives can undergo various chemical reactions. For instance, the reaction of 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate followed by reaction with maleic anhydride and subsequent cyclization yields new benzoate derivatives . This indicates that the 1,3-dioxane ring can participate in multi-step synthetic pathways to produce complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxane derivatives can be inferred from their molecular structure and the substituents present. The presence of a nitro group, for example, can influence the electron distribution and reactivity of the compound. The vibrational properties of such compounds can be studied using FT-IR and Raman spectroscopy, as has been done for 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, which is structurally related to the 1,3-dioxane derivatives . The NMR spectra of 2-acyl-substituted cyclohexane-1,3-diones provide insights into the equilibrium between different tautomers, which could be relevant for understanding the behavior of 2-(3-Nitrophenyl)-1,3-dioxane in solution .

Scientific Research Applications

Crystal Structure and Synthesis

  • A related compound, 2-dichloromethyl-2-p-nitrophenyl-1,3-dioxane, was synthesized, and its crystal structure was characterized using single-crystal X-ray diffraction (Ye, Sun, & Fu, 2013).
  • The six-membered 1,3-dioxane ring, in a compound similar to 2-(3-Nitrophenyl)-1,3-dioxane, demonstrates a chair conformation minimizing steric hindrance (Chen, Ren, Li, & Du, 2009).

Chemical Analysis and Properties

  • Nitro-substituted 1,3-dioxanes were analyzed for their configurations using NMR spectroscopy, highlighting their potential biological activity (Sohár, Mikite, Pelczer, Kovács, & Kis-Tamás, 1984).
  • A study on 2-aryl-5-nitro-1,3-dioxanes revealed their conformational preferences, important for understanding their chemical behavior (Arbuzov, Klimovitskii, Yuldasheva, & Remizov, 1975).

Applications in Synthesis

  • 2-(2-Nitrophenyl)-1,3-propanediol, a similar compound, was used as a precursor for synthesizing tryptophan and other indole derivatives (Tanaka, Yasuo, & Torii, 1989).
  • Research has been conducted on synthesizing new derivatives of 2-[3(4)-nitrophenyl]-1,3-dioxane for potential applications in organic chemistry (Kolyamshin et al., 2021).

properties

IUPAC Name

2-(3-nitrophenyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZDEWTWLOZYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351346
Record name 2-(3-nitrophenyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)-1,3-dioxane

CAS RN

5663-26-3
Record name 2-(3-nitrophenyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DV Katorov, GF Rudakov, VF Zhilin - Russian Chemical Bulletin, 2009 - Springer
The oxidative azidation reactions of C-nitro-substituted saturated heterocyclic compounds, viz., the nitro derivatives of oxetane, azetidine, 1,3-dioxane, tetrahydro-1,3-oxazine, and …
Number of citations: 12 link.springer.com
L Robertson, RC Hartley - Tetrahedron, 2009 - Elsevier
The generation of excess reactive oxygen species (ROS) in mitochondria is responsible for much of the oxidative stress associated with ageing (aging), and mitochondrial dysfunction is …
Number of citations: 42 www.sciencedirect.com
H Eshghi, M Rahimizadeh, S Saberi - Catalysis Communications, 2008 - Elsevier
Fe(HSO 4 ) 3 has been used as an efficient and recyclable catalyst for acetalization and ketalization of carbonyl compounds with neopentyl glycol. The advantage of this method is the …
Number of citations: 46 www.sciencedirect.com
A MIHIŞ, LM Golban, E Bogdan… - Studia Universitatis …, 2010 - search.ebscohost.com
The good yielding synthesis of some new mono and bis (5, 5-dibromomethyl-1, 3-dioxan-2-yl) derivatives and their NMR structural investigations are reported. Substitution of bromine in …
Number of citations: 3 search.ebscohost.com
B Karimi, B Golshani - Synthesis, 2002 - thieme-connect.com
Various types of carbonyl compounds are efficiently converted to their 1, 3-dioxanes by the use of 1, 3-bis (trimethylsiloxy) propane (BTSP) and a catalytic amount of iodine (3-7 mol%) …
Number of citations: 67 www.thieme-connect.com

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